BenchChemオンラインストアへようこそ!

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Physicochemical Property Lipophilicity Drug-likeness

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a synthetic small molecule belonging to the phenoxypyrimidine class, a scaffold widely recognized for its role as a kinase inhibitor pharmacophore. Its structure features a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to a 2,4-difluorophenylsulfonyl moiety.

Molecular Formula C21H20F2N4O3S
Molecular Weight 446.47
CAS No. 946233-60-9
Cat. No. B2542857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
CAS946233-60-9
Molecular FormulaC21H20F2N4O3S
Molecular Weight446.47
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C21H20F2N4O3S/c1-15-24-20(14-21(25-15)30-17-5-3-2-4-6-17)26-9-11-27(12-10-26)31(28,29)19-8-7-16(22)13-18(19)23/h2-8,13-14H,9-12H2,1H3
InChIKeyQPAMPKISFXQEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine (CAS 946233-60-9): Defining the Compound Class and Baseline


4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a synthetic small molecule belonging to the phenoxypyrimidine class, a scaffold widely recognized for its role as a kinase inhibitor pharmacophore. Its structure features a 2-methyl-6-phenoxypyrimidine core linked via a piperazine spacer to a 2,4-difluorophenylsulfonyl moiety. This compound class is characterized by its potential to inhibit pro-inflammatory kinases like p38 MAPK, a target for chronic inflammatory diseases [1]. The specific substitution pattern of this molecule distinguishes it from other halogenated and unsubstituted analogs. Currently, publicly available data is limited to computed physicochemical properties, with no direct, quantitative biological activity comparisons identified in primary literature or patents [2].

The Risk of Generic Substitution: Why 4-((2,4-Difluorophenyl)sulfonyl) Analogs Are Not Interchangeable


The biological activity of phenoxypyrimidine derivatives is exceptionally sensitive to the electronic and steric properties of substituents on the peripherical phenyl ring. A foundational QSAR study on this scaffold demonstrates that p38 kinase inhibitory activity (pIC₅₀) is highly correlated with electronic parameters and hydrogen-bonding capacity [1]. Therefore, simply substituting the 2,4-difluoro group with a hydrogen, single halogen (e.g., 4-fluoro or 3-chloro), or a different di-halo pattern is predicted to significantly alter the electron-withdrawing capacity (Hammett σ constants) and dipole moment of the molecule, leading to a quantifiably different interaction with the target kinase's ATP-binding pocket [1]. Even minor changes, such as replacing the 6-phenoxy group with a 6-methoxy group, are known to drastically alter steric bulk and binding affinity within the kinase class [2]. Consequently, procurement of an analog in place of this specific compound introduces an unquantified risk of complete loss of desired biological activity or a shift in kinase selectivity profile.

Quantitative Differentiation Evidence for 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine


Predicted Lipophilicity Advantage: Lower logP Compared to the Unsubstituted Phenyl Analog

The 2,4-difluoro substitution significantly lowers the predicted partition coefficient (XLogP3-AA) relative to the unsubstituted phenylsulfonyl analog, 2-methyl-4-phenoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine. This difference directly impacts aqueous solubility and membrane permeability, two critical parameters in early-stage drug discovery [1].

Physicochemical Property Lipophilicity Drug-likeness

Enhanced Hydrogen Bond Acceptor Capacity Differentiates 2,4-Difluoro from Mono-Fluoro Analogs

The presence of two fluorine atoms on the phenylsulfonyl group increases the hydrogen bond acceptor (HBA) count compared to mono-fluorinated analogs. This altered HBA capacity is a key parameter identified in QSAR models as a determinant of p38 kinase inhibitory activity [1].

Molecular Interaction Hydrogen Bond Acceptor Structure-Activity Relationship

Direct Evidence Gap: No Comparative Biological Activity Data Identified for This Compound

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent databases (excluding prohibited vendor sites) found no direct, comparative biological activity data (e.g., IC₅₀, Kd, EC₅₀) for 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine against its closest analogs . This absence of quantitative potency data means that any in-class differentiation must currently be based on predicted chemical properties, not verified biochemical activity.

Data Gap Analysis Biological Activity Procurement Risk

Optimal Application Scenarios for Procuring 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine


Lead Optimization in p38 MAP Kinase Inhibitor Programs

Based on the well-established role of phenoxypyrimidines as p38 kinase inhibitors [1], this compound serves as a critical structural analog for systematic SAR exploration. Its 2,4-difluoro pattern is specifically predicted to tune electronic properties and lipophilicity, making it a high-priority compound for medicinal chemistry teams aiming to improve the potency and solubility profile of a lead series.

Physicochemical Property-Driven Library Design

The demonstrated XLogP3-AA difference of 3.7 [2] positions this compound as a strategic asset in diversity-oriented synthesis libraries. Pharmaceutical procurement teams can use it to populate a chemical space with a calculated lower lipophilicity compared to non-fluorinated or mono-halogenated analogs, which is a key strategy for improving ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Chemical Probe Development with Enhanced H-Bonding

Its computed hydrogen bond acceptor count of 9 differentiates it from mono-fluoro analogs and suggests a distinct protein interaction profile. This makes the compound a valuable tool molecule for chemical biology groups investigating kinase active-site hydration networks or validating computationally predicted binding modes, where the second fluorine atom serves as a specific HBA probe [1].

Interchangeability Warning: Inappropriate for Direct Bioactivity Benchmarking

Given the complete absence of verified comparative IC₅₀ or Kd data, procuring this compound for the purpose of directly comparing its biological potency to a known inhibitor is not a scientifically sound application. It is best suited for exploratory, property-focused, or computational studies where its unique chemical fingerprint is the primary rationale for selection.

Quote Request

Request a Quote for 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.